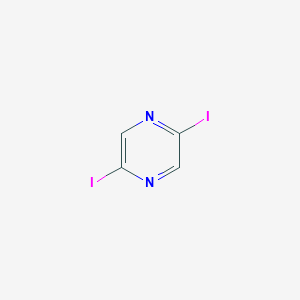

2,5-Diiodopyrazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,5-diiodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKAQOLNUBDHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diiodopyrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,5-diiodopyrazine. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound as a building block in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a dihalo-substituted pyrazine derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₂I₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 331.88 g/mol | --INVALID-LINK--[1] |

| Melting Point | 141 °C | Synthesis of this compound by Deprotonative Dimetalation of Pyrazine[2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Yellow powder | Synthesis of this compound by Deprotonative Dimetalation of Pyrazine[2] |

| InChI | InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H | --INVALID-LINK--[1] |

| SMILES | C1=C(N=CC(=N1)I)I | --INVALID-LINK--[1] |

| CAS Number | 1093418-77-9 | --INVALID-LINK--[1] |

Molecular Structure

Reference Structure: Pyrazine

| Bond/Angle | Value |

| C-N Bond Length | ~1.334 Å |

| C-C Bond Length | ~1.378 Å |

| C-H Bond Length | ~1.050 Å |

Note: These values are for the parent pyrazine molecule and are provided as a reference.

Spectroscopic Data

The following spectroscopic data has been reported for this compound:

| Spectrum Type | Data |

| ¹H NMR (CDCl₃) | δ 8.63 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 116.6 (C2 and C5), 154.1 (C3 and C6) |

| IR (ATR) | ν 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 cm⁻¹ |

| **HRMS (calcd for C₄H₂I₂N₂) ** | 331.8307 |

| HRMS (found) | 331.8297 |

Source: Synthesis of this compound by Deprotonative Dimetalation of Pyrazine[2]

Experimental Protocols

4.1. Synthesis of this compound

The following protocol is based on the deproto-metalation of pyrazine.

Reagents:

-

2,2,6,6-tetramethylpiperidine (TMP)

-

n-Butyllithium (BuLi) in hexanes

-

CdCl₂·TMEDA

-

Pyrazine

-

Iodine (I₂)

-

Tetrahydrofuran (THF)

-

Saturated aqueous Na₂S₂O₃ solution

-

Ethyl acetate (AcOEt)

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25 mmol).

-

Stir the mixture for 15 minutes at 0 °C before the introduction of pyrazine (2.0 g, 25 mmol).

-

After 2 hours at room temperature, add a solution of I₂ (14 g, 75 mmol) in THF (25 mL).

-

Stir the mixture overnight before the addition of a saturated aqueous solution of Na₂S₂O₃ (40 mL) and extraction with AcOEt (3 x 40 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluent: heptane/CH₂Cl₂ 100/0 to 80/20) to give 3.3 g (40%) of this compound as a yellow powder.[2]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bonds. These positions are susceptible to various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

One of the key reactions of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of substituted pyrazine derivatives.

Hypothetical Suzuki-Miyaura Cross-Coupling Reaction Pathway

Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction pathway.

References

An In-depth Technical Guide to the Synthesis of 2,5-Diiodopyrazine from Pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key method for the synthesis of 2,5-diiodopyrazine from pyrazine. The presented methodology, based on deprotonative dimetalation, offers a regioselective route to this valuable dihalogenated pyrazine derivative, which is a crucial building block in medicinal chemistry and materials science. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Route: Deprotonative Dimetalation

The synthesis of this compound from pyrazine can be effectively achieved through a deproto-metalation reaction. This process involves the use of a strong base to selectively remove protons from the pyrazine ring, followed by trapping the resulting metalated species with an iodine source. A notable method utilizes a lithium cadmate base, which allows for the regioselective di-iodination of pyrazine at the 2 and 5 positions.

The reaction proceeds by treating pyrazine with a base formed from 2,2,6,6-tetramethylpiperidine (TMP), butyllithium (BuLi), and cadmium chloride (CdCl₂). This forms a highly reactive metalating agent. Subsequent addition of iodine (I₂) leads to the formation of this compound. By adjusting the stoichiometry of the reagents, the reaction can be controlled to favor the formation of the di-iodinated product over the mono-iodinated species.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound on a 25 mmol scale.

| Parameter | Value | Reference |

| Starting Material | Pyrazine | |

| Scale | 25 mmol (2.0 g) | |

| Yield | 40% (3.3 g) | |

| Melting Point | 141 °C | |

| ¹H NMR (CDCl₃) | δ 8.63 (s, 2H) | |

| ¹³C NMR (CDCl₃) | δ 116.6 (C2 and C5), 154.1 (C3 and C6) | |

| IR (ATR, cm⁻¹) | 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 | |

| HRMS (C₄H₂I₂N₂) theoretical | 331.8307 | |

| HRMS (C₄H₂I₂N₂) found | 331.8297 | |

| Elemental Analysis (C₄H₂I₂N₂) theoretical | C, 14.48%; H, 0.61%; N, 8.44% | |

| Elemental Analysis (C₄H₂I₂N₂) found | C, 14.31%; H, 0.69%; N, 8.48% |

Experimental Protocol

This section provides a detailed methodology for the gram-scale synthesis of this compound.

Materials:

-

Pyrazine (2.0 g, 25 mmol)

-

2,2,6,6-Tetramethylpiperidine (13 mL, 75 mmol)

-

Butyllithium (BuLi, 1.6 M in hexanes, 75 mmol)

-

Cadmium chloride-TMEDA complex (CdCl₂·TMEDA, 7.5 g, 25 mmol)

2,5-Diiodopyrazine CAS number and molecular weight

This technical guide provides comprehensive information on 2,5-diiodopyrazine, including its chemical properties, synthesis protocols, and potential applications in research and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a di-halogenated pyrazine derivative. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 1093418-77-9 | |

| Molecular Formula | C₄H₂I₂N₂ | |

| Molecular Weight | 331.88 g/mol | |

| Exact Mass | 331.83074 Da | |

| Appearance | Yellow powder | |

| Melting Point | 141 °C | |

| XLogP3-AA | 1.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 |

Synthesis of this compound

A reliable method for the gram-scale synthesis of this compound involves the deprotonative dimetalation of pyrazine.

Materials:

-

2,2,6,6-tetramethylpiperidine (TMP)

-

n-Butyllithium (BuLi) (1.6 M solution in hexanes)

-

CdCl₂∙TMEDA (Cadmium chloride tetramethylethylenediamine complex)

-

Pyrazine

-

Iodine (I₂)

-

Tetrahydrofuran (THF)

-

Heptane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add BuLi (1.6 M hexanes solution, 75 mmol) and CdCl₂∙TMEDA (7.5 g, 25 mmol).

-

Stir the mixture for 15 minutes at 0 °C.

-

Introduce pyrazine (2.0 g, 25 mmol) to the mixture.

-

Allow the reaction to stir for 2 hours at room temperature.

-

Add a solution of I₂ (14 g, 75 mmol) in THF (25 mL).

-

Purify the resulting product by flash chromatography on silica gel using a heptane/CH₂Cl₂ gradient (from 100/0 to 80/20).

-

The final product, this compound, is obtained as a yellow powder (yield: 3.3 g, 40%).

Characterization Data:

-

¹H NMR (CDCl₃): δ 8.63 (s, 2H)

-

¹³C NMR (CDCl₃): δ 116.6 (C2 and C5), 154.1 (C3 and C6)

-

HRMS (High-Resolution Mass Spectrometry): Calculated for C₄H₂I₂N₂: 331.8307, Found: 331.8297

An In-depth Technical Guide on the Discovery and First Synthesis of 2,5-Diiodopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and the first reported synthesis of 2,5-diiodopyrazine, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the seminal synthetic method, including a step-by-step experimental protocol and a summary of all relevant quantitative data.

Introduction

Pyrazine and its derivatives are important structural motifs in a vast array of biologically active compounds and functional materials. The introduction of iodine atoms onto the pyrazine ring offers valuable handles for further chemical transformations, such as cross-coupling reactions, making diiodopyrazines versatile building blocks in organic synthesis. This guide focuses on the first documented synthesis of this compound, a milestone that opened avenues for the exploration of its chemical space.

Discovery and First Synthesis

The first reported synthesis of this compound was described by L'Helgoual'ch and colleagues in 2008.[1] Their work, titled "Synthesis of this compound by Deprotonative Dimetalation of Pyrazine," presented a novel approach to directly iodinate the pyrazine ring at the 2 and 5 positions.[1][2][3] At the time of publication, the authors noted that the synthesis of this compound had not been previously reported by other methods.[1]

The key strategy involved a deprotonative dimetalation of pyrazine using a lithium tri(2,2,6,6-tetramethylpiperidino)cadmate base, followed by quenching with molecular iodine.[1][2] This method proved to be effective for achieving the desired disubstitution, a challenging task due to the propensity of pyrazine to undergo nucleophilic addition.[2]

Experimental Protocol: First Synthesis of this compound

The following protocol is adapted from the gram-scale synthesis reported by L'Helgoual'ch et al.[2]

3.1. Materials and Reagents

-

2,2,6,6-tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

-

CdCl₂·TMEDA (Cadmium(II) chloride tetramethylethylenediamine complex)

-

Pyrazine

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Heptane

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for flash chromatography

3.2. Reaction Setup

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Glassware should be oven-dried prior to use.

3.3. Synthetic Procedure

-

To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in anhydrous THF (25 mL), successively add n-BuLi (1.6 M solution in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25 mmol).

-

Stir the resulting mixture for 15 minutes at 0 °C.

-

Introduce pyrazine (2.0 g, 25 mmol) to the reaction mixture.

-

Allow the reaction to stir for 2 hours at room temperature.

-

In a separate flask, prepare a solution of iodine (14 g, 75 mmol) in THF (25 mL).

-

Add the iodine solution to the reaction mixture.

-

The reaction is quenched and worked up as per standard procedures.

-

Purify the crude product by flash chromatography on silica gel using a heptane/CH₂Cl₂ gradient (from 100/0 to 80/20) to yield this compound as a yellow powder.[2]

Quantitative Data

The following tables summarize the quantitative data obtained from the first synthesis of this compound.[2]

Table 1: Reaction Yields and Physical Properties

| Scale | Yield (%) | Physical Appearance | Melting Point (°C) |

| 2 mmol | 58% | Yellow Powder | 141 |

| 25 mmol | 40% | Yellow Powder | 141 |

Table 2: Spectroscopic and Analytical Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.63 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 116.6 (C2 and C5), 154.1 (C3 and C6) |

| IR (ATR, cm⁻¹) | 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 |

| HRMS (C₄H₂I₂N₂) | Calculated: 331.8307, Found: 331.8297 |

| Elemental Analysis (C₄H₂I₂N₂) | Calculated: C, 14.48%; H, 0.61%; N, 8.44% |

| Found: C, 14.31%; H, 0.69%; N, 8.48% |

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the first synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

5.2. Reaction Pathway

This diagram outlines the chemical transformation from pyrazine to this compound.

References

Safety and handling precautions for 2,5-Diiodopyrazine

An In-depth Technical Guide to the Safe Handling of 2,5-Diiodopyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound, a dihalo-substituted pyrazine derivative used in chemical synthesis.[1] The information is compiled from safety data sheets and chemical databases to ensure that researchers, scientists, and drug development professionals can work with this compound in a safe and informed manner.

Chemical Identification and Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Pyrazine, 2,5-diiodo- | [1] |

| CAS Number | 1093418-77-9 | [1] |

| Molecular Formula | C₄H₂I₂N₂ | [1] |

| Molecular Weight | 331.88 g/mol | [1] |

| Appearance | Solid (Form not specified) | N/A |

| Melting Point | 141 °C | [1] |

| Boiling Point | 318.3 ± 37.0 °C (Predicted) | [1] |

| Density | 2.765 ± 0.06 g/cm³ (Predicted) | [1] |

| Chemical Stability | Stable under standard ambient conditions (room temperature).[2] | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to irritation.[2][3]

| GHS Classification | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Note: The GHS classification is based on available safety data sheets.[1][2][3] The GHS07 pictogram represents hazards such as skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[4]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and risk.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

-

Risk Assessment : Before starting any work, perform a risk assessment specific to the planned experiment, considering the quantities used and the nature of the procedure.

-

Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 4. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[2][5]

-

Dispensing : When weighing or transferring the solid, avoid generating dust.[3][5] Use techniques such as weighing on a tared, contained surface within the fume hood.

-

Operational Hygiene : Do not eat, drink, or smoke in the area where the chemical is handled.[6] Wash hands and any exposed skin thoroughly after handling.[2][3] Immediately change any contaminated clothing.

-

Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][5] The recommended storage temperature is -20 °C, and the material is noted to be moisture-sensitive.[3] Store locked up.[3]

Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately.

-

Evacuate : Evacuate non-essential personnel from the immediate spill area.

-

Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.

-

Containment : Prevent the spill from spreading or entering drains or water systems.[5][7]

-

Personal Protection : Don appropriate PPE, including respiratory protection if significant dust is present.[5]

-

Cleanup : Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[5] Avoid actions that generate dust.

-

Decontamination : Clean the affected area thoroughly.

-

Disposal : Dispose of the waste material through an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection :

-

Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator. In danger areas, a self-contained breathing apparatus may be required.[3]

References

2,5-Diiodopyrazine: A Technical Guide for Chemical Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diiodopyrazine is a halogenated heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its pyrazine core is a key structural motif in numerous biologically active compounds, and the presence of two iodine atoms at the 2 and 5 positions offers reactive handles for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of this compound in drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS Number: 1093418-77-9) is available from a number of chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Number | Purity | Available Quantities |

| ChemicalBook | CB26481 | Varies by supplier | Varies by supplier |

| Pharmaffiliates | PA 27 0020991 | High purity | Inquire for details |

| Sunway Pharm Ltd | CB26481 | >97% | 250mg, 1g |

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₂I₂N₂ |

| Molecular Weight | 331.88 g/mol |

| Appearance | Yellow powder[1] |

| Melting Point | 141 °C[1] |

| CAS Number | 1093418-77-9 |

Experimental Protocols: Synthesis of this compound

A reliable gram-scale synthesis of this compound has been reported via deprotonative dimetalation of pyrazine followed by iodination.[1][2]

Gram-Scale Synthesis of this compound[1]

Materials:

-

Pyrazine (2.0 g, 25 mmol)

-

2,2,6,6-tetramethylpiperidine (LiTMP) (13 mL, 75 mmol)

-

n-Butyllithium (BuLi) (1.6 M in hexanes, 75 mmol)

-

Cadmium chloride-TMEDA complex (CdCl₂·TMEDA) (7.5 g, 25 mmol)

-

Iodine (I₂) (14 g, 75 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

Aqueous saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (AcOEt)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Heptane and Dichloromethane (CH₂Cl₂) for chromatography

Procedure:

-

To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25 mmol).

-

Stir the mixture for 15 minutes at 0 °C before the introduction of pyrazine (2.0 g, 25 mmol).

-

Allow the reaction to stir for 2 hours at room temperature.

-

Add a solution of I₂ (14 g, 75 mmol) in THF (25 mL) to the reaction mixture.

-

Stir the mixture overnight.

-

Quench the reaction by adding an aqueous saturated solution of Na₂S₂O₃ (40 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a heptane/CH₂Cl₂ gradient (from 100/0 to 80/20) to yield this compound as a yellow powder (3.3 g, 40% yield).[1]

Characterization Data:

-

¹H NMR (CDCl₃): δ 8.63 (s, 2H)[1]

-

¹³C NMR (CDCl₃): δ 116.6 (C2 and C5), 154.1 (C3 and C6)[1]

-

IR (ATR): ν 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 cm⁻¹[1]

-

HRMS (EI): calculated for C₄H₂I₂N₂: 331.8307, found: 331.8297[1]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine ring is a common scaffold in a variety of approved drugs, highlighting its importance as a pharmacophore. While specific examples of drug candidates derived directly from this compound are not widely reported in publicly available literature, its structure makes it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs. The two iodine atoms provide versatile handles for a range of cross-coupling reactions, which are fundamental tools in modern medicinal chemistry.

Potential Synthetic Transformations

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 2 and 5 positions. This enables the systematic exploration of the chemical space around the pyrazine core to optimize for biological activity, selectivity, and pharmacokinetic properties.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can be further functionalized.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions allow for the creation of diverse molecular scaffolds that can be screened for activity against various biological targets.

Relevance to Signaling Pathways

Pyrazine-containing compounds are known to modulate a wide range of biological signaling pathways, making them attractive scaffolds for the development of targeted therapeutics. While the direct interaction of this compound with specific signaling pathways is not documented, its derivatives could potentially target key components of cellular signaling cascades implicated in diseases such as cancer, inflammation, and neurological disorders.

For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature nitrogen-containing heterocyclic cores, including pyrazine. These inhibitors often function by competing with ATP for binding to the kinase domain of signaling proteins, thereby blocking downstream signal transduction. The diversification of the this compound scaffold through the synthetic routes described above could lead to the discovery of novel kinase inhibitors.

Conclusion

This compound is a readily synthesizable and commercially available chemical entity with significant potential as a building block in drug discovery. Its value lies in the reactivity of the two iodine atoms, which allows for extensive chemical derivatization through modern cross-coupling methodologies. While direct biological activity of this compound itself has not been extensively reported, its utility as a scaffold for the generation of libraries of novel compounds makes it a valuable tool for researchers and drug development professionals seeking to explore new chemical space and identify novel therapeutic agents. The strategic application of this building block in well-designed synthetic and screening campaigns could lead to the discovery of new modulators of key biological pathways.

References

An In-depth Technical Guide to the Reactivity of C-I Bonds in 2,5-Diiodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bonds in 2,5-diiodopyrazine, a versatile building block in organic synthesis, particularly relevant to drug discovery and development. The electron-deficient nature of the pyrazine ring significantly influences the reactivity of the C-I bonds, making them amenable to a variety of transformations. This document details key reactions, including palladium-catalyzed cross-coupling reactions (Sonogashira and Suzuki-Miyaura), nucleophilic aromatic substitution (SNAr), and metal-halogen exchange. Emphasis is placed on regioselectivity, allowing for the sequential functionalization of the pyrazine core. This guide consolidates quantitative data from the literature into structured tables and provides detailed experimental protocols for pivotal reactions, alongside diagrammatic representations of reaction pathways and workflows to facilitate understanding and application in a research and development setting.

Introduction

The pyrazine moiety is a prevalent scaffold in numerous biologically active compounds and functional materials. The introduction of iodine atoms onto the pyrazine ring, as in this compound, provides synthetic handles for the construction of complex molecular architectures. The two equivalent C-I bonds in this compound offer the potential for both symmetrical and unsymmetrical disubstitution, making it a valuable precursor for the synthesis of diverse compound libraries. The inherent electronic properties of the pyrazine ring, characterized by its electron-deficient nature, activate the C-I bonds towards various chemical transformations. This guide will delve into the nuances of this reactivity, providing a practical resource for chemists in the pharmaceutical and materials science fields.

Synthesis of this compound

A reliable method for the gram-scale synthesis of this compound involves the deprotonative dimetalation of pyrazine followed by trapping with iodine.[1]

Experimental Protocol: Gram-Scale Synthesis of this compound[1]

To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in anhydrous tetrahydrofuran (THF, 25 mL), n-butyllithium (1.6 M in hexanes, 75 mmol) is added, followed by CdCl₂·TMEDA (7.5 g, 25 mmol). The resulting mixture is stirred for 15 minutes at 0 °C before the addition of pyrazine (2.0 g, 25 mmol). After stirring for 2 hours at room temperature, a solution of iodine (14 g, 75 mmol) in THF (25 mL) is added. The reaction mixture is stirred overnight and then quenched with a saturated aqueous solution of Na₂S₂O₃ (40 mL). The product is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: heptane/CH₂Cl₂ gradient from 100/0 to 80/20) to yield this compound as a yellow powder (3.3 g, 40% yield).

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds in this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The ability to perform these reactions sequentially allows for the synthesis of unsymmetrically substituted pyrazines.[2]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] While specific examples for this compound are not abundant in the readily available literature, the general principles and the potential for regioselective mono- and di-alkynylation are high, analogous to other dihaloheterocycles.

Caption: Sequential Sonogashira coupling workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryls and other conjugated systems.[4] The sequential Suzuki-Miyaura coupling of dihaloarenes is a well-established strategy for the synthesis of unsymmetrical products.[5]

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Dihalopyridine | Arylboronic acid | Pd(OAc)₂ / Ad₂BnP | K₂CO₃ | N/A | N/A | up to 99 | [5] |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14-28 | [6] |

Note: This table provides general conditions for similar substrates due to the lack of specific data for this compound in the searched literature.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[6]

A mixture of the dihalo-substrate (e.g., this compound, 1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents for mono- or di-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., 2 M aqueous Na₂CO₃) in a suitable solvent system (e.g., DME/ethanol) is heated under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 80 °C) until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring makes the C-I bonds susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles like amines.[7] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the iodine, forming a Meisenheimer-like intermediate, followed by the departure of the iodide ion.[8][9] The presence of two nitrogen atoms in the pyrazine ring enhances the ring's electrophilicity, facilitating this reaction.[7]

Caption: SNAr mechanism on this compound.

Metal-Halogen Exchange

The C-I bonds of this compound can undergo metal-halogen exchange, typically with organolithium reagents at low temperatures.[10] This reaction is generally very fast and allows for the in-situ generation of a pyrazinyl-lithium species, which can then be trapped with various electrophiles. The exchange rate for halogens typically follows the trend I > Br > Cl.[10] This method provides a powerful route to introduce a wide range of functional groups onto the pyrazine ring.

Experimental Protocol: General Procedure for Lithium-Iodine Exchange[11]

To a solution of this compound (1 equivalent) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium or tert-butyllithium, 1.1 equivalents for mono-exchange) is added dropwise. The reaction mixture is stirred at this temperature for a short period (e.g., 15-60 minutes) to allow for the exchange to occur. An electrophile (e.g., an aldehyde, ketone, or alkyl halide) is then added to trap the generated organolithium species. The reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted, and the organic layer is washed, dried, and purified.

Caption: Metal-halogen exchange and subsequent reaction.

Regioselectivity

A key aspect of the chemistry of this compound is the potential for regioselective mono-functionalization. By carefully controlling the stoichiometry of the reagents (e.g., using one equivalent of a nucleophile or organometallic reagent), it is often possible to selectively react at one of the C-I positions, leaving the other available for subsequent transformations. This stepwise approach is invaluable for the synthesis of unsymmetrical 2,5-disubstituted pyrazines. The equivalence of the two C-I bonds means that the initial substitution occurs statistically at either position.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of functionalized pyrazine derivatives. The electron-deficient nature of the pyrazine ring activates the C-I bonds for a range of important chemical transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange. The ability to control the stoichiometry of these reactions allows for the regioselective mono-functionalization of the pyrazine core, opening up avenues for the synthesis of a vast array of both symmetrical and unsymmetrical pyrazine-containing molecules. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further research into the specific reaction conditions and yields for this compound in these key transformations will undoubtedly expand its utility and application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hwpi.harvard.edu [hwpi.harvard.edu]

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling Reaction for the Synthesis of 2,5-Diarylpyrazines from 2,5-Diiodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl-aryl structures that are prevalent in many drug candidates. Pyrazine-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The synthesis of 2,5-diarylpyrazines via the Suzuki coupling of 2,5-diiodopyrazine with various arylboronic acids provides a versatile and direct route to this important class of compounds.

This document provides a detailed protocol for the Suzuki cross-coupling reaction of this compound, including optimized reaction conditions, a summary of expected yields with various arylboronic acids, and a schematic of the experimental workflow.

Reaction Principle

The Suzuki cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the double Suzuki cross-coupling of this compound with a variety of arylboronic acids. The greater reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88-96 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (3.0) | Toluene/H₂O (4:1) | 100 | 16 | 80-90 |

| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 18 | 75-85 |

| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3.0) | DME/H₂O (4:1) | 85 | 14 | 82-92 |

| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 87-97 |

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2,5-diphenylpyrazine from this compound and phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 331.9 mg)

-

Phenylboronic acid (2.2 mmol, 268.2 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

-

1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

TLC plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe. Degas the resulting mixture by bubbling with nitrogen or argon for an additional 15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diphenylpyrazine.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Experimental Workflow Diagram

Caption: Workflow for the Suzuki cross-coupling of this compound.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

1,4-Dioxane is a flammable solvent and a potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be performed under an inert atmosphere to prevent catalyst degradation.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2,5-diiodopyrazine with primary amines. This reaction is a powerful tool for the synthesis of 2,5-diaminopyrazine derivatives, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] It involves the palladium-catalyzed cross-coupling of an aryl halide or pseudohalide with an amine in the presence of a base. This reaction has become indispensable in organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods.

This document focuses on the application of the Buchwald-Hartwig amination to this compound, a key substrate for the synthesis of symmetrically and asymmetrically substituted 2,5-diaminopyrazines. These products are valuable building blocks for the development of novel pharmaceuticals, agrochemicals, and functional materials.

General Reaction Scheme

The Buchwald-Hartwig amination of this compound with primary amines can proceed in a stepwise manner, allowing for the potential synthesis of both mono- and di-aminated products. The general transformation is depicted below:

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Key Experimental Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key experimental parameters:

-

Palladium Precatalyst: A variety of palladium(0) and palladium(II) sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices.

-

Phosphine Ligand: The choice of ligand is crucial for catalyst activity and selectivity. Bulky, electron-rich phosphine ligands are generally preferred. For the amination of heteroaryl halides, ligands such as XPhos, SPhos, and BrettPhos have shown excellent performance. The use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve reaction rates and yields for the coupling of primary amines.[1]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation. Other bases such as potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be employed.

-

Solvent: Anhydrous, aprotic solvents are necessary for the reaction. Toluene, dioxane, and THF are the most frequently used solvents.

-

Temperature: Reaction temperatures typically range from 80 to 110 °C.

-

Stoichiometry: The stoichiometry of the amine is critical for controlling the selectivity between mono- and di-amination. Using one equivalent of the primary amine relative to this compound will favor the formation of the mono-aminated product. An excess of the amine will drive the reaction towards the di-aminated product.

Experimental Protocols

The following protocols are generalized procedures for the mono- and di-amination of this compound. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol for Mono-amination of this compound

This protocol aims to selectively synthesize 2-amino-5-iodopyrazine derivatives.

Caption: Experimental workflow for mono-amination.

Materials:

| Reagent/Material | Molar Equivalents |

| This compound | 1.0 |

| Primary Amine | 1.0 - 1.2 |

| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.05 |

| Phosphine Ligand (e.g., XPhos) | 0.02 - 0.10 |

| Base (e.g., NaOtBu) | 1.2 - 1.5 |

| Anhydrous Solvent (e.g., Toluene) | - |

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.4 eq. NaOtBu).

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add the anhydrous solvent (e.g., toluene, to achieve a 0.1-0.2 M concentration of the limiting reagent) and the primary amine (1.1 eq.) via syringe.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench with the addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-iodopyrazine.

Protocol for Di-amination of this compound

This protocol is designed for the synthesis of symmetrical 2,5-diaminopyrazine derivatives.

Caption: Experimental workflow for di-amination.

Materials:

| Reagent/Material | Molar Equivalents |

| This compound | 1.0 |

| Primary Amine | 2.2 - 2.5 |

| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.02 - 0.10 |

| Phosphine Ligand (e.g., XPhos) | 0.04 - 0.20 |

| Base (e.g., NaOtBu) | 2.4 - 3.0 |

| Anhydrous Solvent (e.g., Toluene) | - |

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium precatalyst (e.g., 4 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 8 mol% XPhos), and the base (e.g., 2.8 eq. NaOtBu).

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add the anhydrous solvent (e.g., toluene, to achieve a 0.1-0.2 M concentration of the limiting reagent) and the primary amine (2.2 eq.) via syringe.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the mono-aminated intermediate is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench with the addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-diaminopyrazine.

Substrate Scope and Data

The following table summarizes representative examples of the Buchwald-Hartwig amination of dihalopyrazines with various primary amines. While specific data for this compound is limited in the public domain, the data for analogous dihalopyrazines provides a strong indication of the expected reactivity and yields.

Table 1: Buchwald-Hartwig Amination of Dihalopyrazines with Primary Amines

| Entry | Dihalopyrazine | Primary Amine | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2,5-Dichloropyrazine | n-Butylamine | Pd₂(dba)₃ (2), XPhos (4) | NaOtBu (2.4) | Toluene | 100 | 18 | 2,5-Bis(butylamino)pyrazine | 85 |

| 2 | 2,5-Dichloropyrazine | Benzylamine | Pd(OAc)₂ (5), SPhos (10) | Cs₂CO₃ (3.0) | Dioxane | 110 | 24 | 2,5-Bis(benzylamino)pyrazine | 78 |

| 3 | 2,5-Dibromopyrazine | Aniline | Pd₂(dba)₃ (2.5), BrettPhos (5) | KOtBu (2.5) | Toluene | 100 | 16 | 2,5-Bis(phenylamino)pyrazine | 92 |

| 4 | 2,5-Dibromopyrazine | p-Methoxyaniline | Pd(OAc)₂ (4), RuPhos (8) | NaOtBu (2.8) | Dioxane | 100 | 20 | 2,5-Bis(p-methoxyphenylamino)pyrazine | 88 |

| 5 | 2,5-Dichloropyrazine | Cyclohexylamine | Pd₂(dba)₃ (3), XPhos (6) | NaOtBu (2.6) | Toluene | 110 | 24 | 2,5-Bis(cyclohexylamino)pyrazine | 81 |

Note: The data in this table is compiled from analogous reactions and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the use of high-purity palladium precatalyst and ligand. Prepare fresh catalyst if necessary. |

| Insufficiently anhydrous conditions | Use oven-dried glassware and freshly distilled, anhydrous solvents. | |

| Inappropriate base | NaOtBu is generally the most effective base. Ensure it is fresh and has been handled under inert conditions. | |

| Formation of side products | Hydrodehalogenation | This can be a competing side reaction. Screening different ligands and optimizing the temperature may help to minimize it. |

| Incomplete reaction to di-aminated product | Insufficient amine or base | Increase the equivalents of the primary amine and base. |

| Steric hindrance | For bulky primary amines, longer reaction times or higher temperatures may be required. A different, more active ligand may also be necessary. |

Safety Precautions

-

Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.

-

Anhydrous solvents are flammable and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Buchwald-Hartwig amination of this compound provides an efficient and versatile route to a wide range of 2,5-diaminopyrazine derivatives. Careful selection of the catalyst, ligand, base, and solvent, along with control of the stoichiometry, allows for the selective synthesis of either mono- or di-aminated products. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Synthesis of Pyrazine-Based Conjugated Polymers Using 2,5-Diiodopyrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazine-based conjugated polymers utilizing 2,5-diiodopyrazine as a key building block. These polymers are of significant interest due to their unique electronic and photophysical properties, which make them promising candidates for applications in organic electronics, biosensing, and diagnostics—fields of increasing relevance to the pharmaceutical and drug development industries.

Introduction

Pyrazine, a nitrogen-containing heterocyclic aromatic compound, imparts desirable electron-accepting properties when incorporated into a conjugated polymer backbone. This can lead to materials with tunable band gaps, high electron affinity, and interesting photoluminescence characteristics. The use of this compound as a monomer offers a versatile platform for creating a variety of copolymers through common cross-coupling reactions such as Stille and Suzuki polymerizations. The resulting pyrazine-based conjugated polymers have potential applications in areas such as fluorescent biosensors for detecting biologically relevant analytes.[1][2]

Key Applications in a Drug Development Context

While not drugs themselves, pyrazine-based conjugated polymers offer enabling technologies for drug discovery and development:

-

Fluorescent Biosensors: The inherent fluorescence of many pyrazine-containing conjugated polymers can be quenched or enhanced upon interaction with specific biomolecules or ions. This property can be harnessed to develop sensitive and selective biosensors for diagnostics or high-throughput screening.[1][2] For instance, the detection of specific metal ions or small molecules involved in disease pathways can be envisioned.

-

Cell Imaging and Diagnostics: Water-soluble derivatives of these polymers can be designed for use as fluorescent probes in cellular imaging, allowing for the visualization of biological processes or the tracking of drug delivery vehicles.

-

Drug Delivery: The polymer backbone can be functionalized to carry therapeutic agents, with the potential for controlled release triggered by specific biological cues.

Synthesis Protocols

The synthesis of pyrazine-based conjugated polymers from this compound is typically achieved via palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Stille and Suzuki polymerizations.

Note: These are generalized protocols and may require optimization based on the specific co-monomer and desired polymer properties. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Stille Polymerization of this compound with a Distannyl Co-monomer

This protocol describes the synthesis of a pyrazine-thiophene copolymer.

Materials:

-

This compound

-

2,5-Bis(trimethylstannyl)thiophene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)

Procedure:

-

In a Schlenk flask, add this compound (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq).

-

Add the palladium catalyst, Pd₂(dba)₃ (typically 1-2 mol%), and the phosphine ligand, P(o-tol)₃ (typically 4-8 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for 24-72 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing by a suitable technique (e.g., GPC or NMR of a precipitated sample).

-

Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or acetone).

-

Filter the precipitated polymer and wash it extensively with the non-solvent to remove residual catalyst and oligomers.

-

Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform). The polymer is typically recovered from the chloroform fraction.

-

Dry the purified polymer under vacuum to a constant weight.

Protocol 2: Suzuki Polymerization of this compound with a Diboronic Ester Co-monomer

This protocol describes the synthesis of a pyrazine-fluorene copolymer.

Materials:

-

This compound

-

9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Aqueous base solution (e.g., 2 M K₂CO₃ or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene or THF)

-

Phase-transfer catalyst (e.g., Aliquat 336), if needed

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (typically 1-3 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous, degassed organic solvent, followed by the degassed aqueous base solution. A phase-transfer catalyst can be added at this stage if required.

-

Heat the biphasic mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 24-72 hours.

-

Monitor the polymerization as described in the Stille protocol.

-

After cooling to room temperature, separate the organic layer.

-

Precipitate the polymer by adding the organic solution to a non-solvent like methanol.

-

Collect the polymer by filtration and wash thoroughly with water and methanol.

-

Purify the polymer by Soxhlet extraction as described previously.

-

Dry the final polymer product under vacuum.

Data Presentation

The following tables summarize typical data for pyrazine-based conjugated polymers. Note that the specific values will depend on the co-monomer and the precise reaction conditions.

| Polymer | Synthesis Method | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |

| Pyrazine-Thiophene Copolymer | Stille | 10 - 30 | 1.5 - 2.5 | 70 - 90 |

| Pyrazine-Fluorene Copolymer | Suzuki | 15 - 50 | 1.8 - 3.0 | 75 - 95 |

| Pyrazine-Benzothiadiazole Copolymer | Stille | 20 - 60 | 2.0 - 3.5 | 65 - 85 |

Table 1: Molecular Weight Data for Exemplary Pyrazine-Based Conjugated Polymers.

| Polymer | Solvent | λₐₑₛ (nm) | λₑₘ (nm) | Optical Bandgap (eV) |

| Pyrazine-Thiophene Copolymer | Chloroform | 450 - 550 | 550 - 650 | 1.9 - 2.2 |

| Pyrazine-Fluorene Copolymer | Toluene | 380 - 450 | 450 - 550 | 2.5 - 2.8 |

| Pyrazine-Benzothiadiazole Copolymer | Chlorobenzene | 550 - 650 | 650 - 750 | 1.5 - 1.8 |

Table 2: Optoelectronic Properties of Exemplary Pyrazine-Based Conjugated Polymers.

Visualizations

Experimental Workflow

References

- 1. Fluorescent conjugated microporous polymers containing pyrazine moieties for adsorbing and fluorescent sensing of iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent chemosensors based on conjugated polymers with N-heterocyclic moieties: two decades of progress - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes: Synthesis of Medicinal Chemistry Precursors from 2,5-Diiodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing molecules that target a variety of biological pathways, particularly protein kinases.[2][4] The 2,5-disubstituted pyrazine motif is of particular interest as it allows for the introduction of diverse functionalities that can modulate potency, selectivity, and pharmacokinetic properties.[4][5]

2,5-Diiodopyrazine is a versatile and highly reactive building block for the synthesis of these valuable 2,5-disubstituted pyrazine precursors. The two iodo-substituents can be sequentially or simultaneously functionalized using a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the controlled and efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties, providing access to a vast chemical space for drug discovery.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent functionalization via these key cross-coupling reactions to generate precursors for medicinal chemistry, with a focus on the synthesis of potential kinase inhibitors.

Synthesis of Starting Material: this compound

A reliable method for the gram-scale synthesis of this compound is crucial for its use as a starting material. The following protocol is adapted from the work of Mongin and coworkers.[6]

Experimental Protocol: Gram-Scale Synthesis of this compound

-

To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add n-BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25 mmol).

-

Stir the mixture for 15 minutes at 0 °C before the introduction of pyrazine (2.0 g, 25 mmol).

-

Allow the reaction to stir for 2 hours at room temperature.

-

Add a solution of I₂ (14 g, 75 mmol) in THF (25 mL).

-

After quenching and work-up, the product, this compound, is obtained as a yellow powder.

| Product | Scale | Yield | Reference |

| This compound | 25 mmol | 40% | [6] |

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The two iodine atoms on the pyrazine ring can be readily displaced using palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.

Suzuki-Miyaura Coupling for the Synthesis of 2,5-Diarylpyrazines

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl groups, which are common features in kinase inhibitors.[4] The following protocol is adapted from the double Suzuki-Miyaura coupling of 2,5-dibromopyrazine. Given the higher reactivity of this compound, milder conditions may also be effective.

Experimental Protocol: Double Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (2.2 equiv), and a suitable base such as K₂CO₃ (4.0 equiv).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv).

-

Add a suitable solvent system, such as a mixture of DME, ethanol, and water.

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up and purify the product by column chromatography.

| Starting Material | Coupling Partner | Product | Yield | Reference (Adapted from) |

| 2,5-Dibromopyrazine | 3-Borylindole | 2,5-bis(indol-3-yl)pyrazine | 69% | [7] |

Logical Workflow for Suzuki-Miyaura Coupling

Sonogashira Coupling for the Synthesis of 2,5-Dialkynylpyrazines

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for synthesizing precursors for kinase inhibitors, as the alkyne moiety can serve as a rigid linker or be further functionalized.

Experimental Protocol: Double Sonogashira Coupling

-

To a degassed solution of this compound (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and a copper co-catalyst (e.g., CuI, 0.3 equiv).[8]

-

After degassing the reaction mixture for a few minutes at room temperature, add the terminal alkyne (2.2 equiv) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford the 2,5-dialkynylpyrazine.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield | Reference (Adapted from) |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | THF/Et₃N | 92% | [8] |

Signaling Pathway for Kinase Inhibition by Pyrazine Derivatives

Buchwald-Hartwig Amination for the Synthesis of 2,5-Diaminopyrazines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[2][9] This reaction is instrumental in synthesizing 2,5-diaminopyrazine derivatives, which can act as key intermediates for building more complex medicinal chemistry scaffolds, including kinase inhibitors where the amino group can form crucial hydrogen bonds in the kinase hinge region.[3]

Experimental Protocol: Double Buchwald-Hartwig Amination

-

In an oven-dried, argon-flushed reaction tube, combine this compound (1.0 equiv), the desired primary or secondary amine (2.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOt-Bu).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the reaction tube and heat to the appropriate temperature (typically 80-110 °C) with stirring for the required time (usually 12-24 hours).

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 2,5-diaminopyrazine product.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference (Adapted from) |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | High | [9] |

| Aryl Bromide | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Good | [10] |

Sequential Cross-Coupling for Unsymmetrical 2,5-Disubstituted Pyrazines

The differential reactivity of the two iodo-groups, or the use of stoichiometry-controlled reactions, can allow for the sequential functionalization of this compound. This is a powerful strategy for creating unsymmetrical 2,5-disubstituted pyrazines, which can be advantageous for fine-tuning the structure-activity relationship (SAR) of a drug candidate. A general workflow for a sequential Sonogashira followed by a Suzuki coupling is outlined below.

Experimental Workflow for Sequential Cross-Coupling

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of 2,5-disubstituted pyrazine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for accessing diverse chemical matter. These precursors are of significant interest to medicinal chemists, particularly for the development of novel kinase inhibitors and other therapeutic agents. The ability to perform these reactions in a sequential manner further enhances the utility of this compound as a key building block in modern drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] The traditional Sonogashira reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[1] However, the use of copper can lead to issues such as the formation of homocoupled alkyne byproducts (Glaser coupling), catalyst deactivation, and the need for stringent anaerobic conditions.[1] Consequently, the development of copper-free Sonogashira coupling protocols has been a significant area of research, offering advantages in terms of simplified reaction conditions, reduced side reactions, and easier product purification.[1][2]

Pyrazine and its derivatives are important structural motifs in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[3][4][5] The introduction of alkynyl moieties into the pyrazine scaffold via Sonogashira coupling can lead to novel compounds with potential applications in drug discovery, particularly as kinase inhibitors.[3][4][5] This document provides detailed application notes and a protocol for the copper-free Sonogashira coupling of 2,5-diiodopyrazine with terminal alkynes.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 2,5-dialkynylpyrazine scaffold is a promising pharmacophore in the design of kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3] Pyrazine-containing compounds have been successfully developed as inhibitors of various kinases, often by acting as ATP-competitive inhibitors that bind to the hinge region of the kinase domain.[3][4][5] The rigid, linear geometry conferred by the alkyne linkages can allow for precise positioning of substituents to interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity.

The synthesis of a library of 2,5-dialkynylpyrazine derivatives through copper-free Sonogashira coupling allows for the systematic exploration of structure-activity relationships (SAR). By varying the terminal alkyne, researchers can introduce a diverse range of functional groups to probe interactions with different regions of the kinase active site, including the solvent-exposed region and hydrophobic pockets. This approach is integral to the hit-to-lead and lead optimization phases of drug discovery.

Reaction Scheme

Caption: General reaction scheme for the copper-free Sonogashira coupling of this compound.

Experimental Protocols

The following protocol is a representative procedure for the copper-free Sonogashira coupling of this compound. Researchers should optimize the reaction conditions for each specific substrate combination.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

-

Amine base (e.g., Triethylamine [Et₃N], Diisopropylamine [DIPA])

-

Anhydrous solvent (e.g., Tetrahydrofuran [THF], Dimethylformamide [DMF])

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

TLC plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the palladium catalyst (0.05 mmol, 5 mol%), and a magnetic stir bar.

-

Solvent and Reagent Addition: Add the anhydrous solvent (10 mL) and the amine base (3.0 mmol, 3.0 eq.). Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add the terminal alkyne (2.2 mmol, 2.2 eq.) to the reaction mixture dropwise via syringe.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified 2,5-dialkynylpyrazine by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Data Presentation

The following tables summarize typical reaction conditions and yields for the copper-free Sonogashira coupling of dihaloarenes, which can serve as a reference for the reaction with this compound.

Table 1: Representative Conditions for Copper-Free Sonogashira Coupling of Dihaloarenes

| Entry | Dihaloarene | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,4-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | Et₃N | THF | 65 | 12 | 85-95 |

| 2 | 1,3-Dibromobenzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | DIPA | DMF | 80 | 24 | 70-80 |

| 3 | 2,5-Dibromopyridine | Propargyl alcohol | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene | 100 | 18 | 75-85 |

| 4 | 2,3-Dichloroquinoxaline | Phenylacetylene | Pd/C (10) | K₂CO₃ | Water | 70 | 6 | 80-90 |

Table 2: Comparison of Palladium Catalysts in Copper-Free Sonogashira Coupling

| Entry | Catalyst | Ligand | Advantages | Disadvantages |

| 1 | Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established | Air-sensitive, requires inert atmosphere |

| 2 | PdCl₂(PPh₃)₂ | Triphenylphosphine | Air-stable precatalyst | May require higher temperatures or longer reaction times |

| 3 | Pd(OAc)₂ | Buchwald-type ligands (e.g., SPhos) | High activity for challenging substrates | Ligands can be expensive |

| 4 | Pd/C | None | Heterogeneous, easily removed by filtration | May require higher catalyst loading, potential for leaching |

Mandatory Visualizations

Experimental Workflow